
Tert-butyl (2-bromo-3-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-bromo-3-fluorophenyl)carbamate, also known as TBFC, is an organofluorine compound and a member of the carbamate family. It is a colorless, volatile, and odorless liquid with a melting point of -48.2°C and boiling point of 101°C. TBFC has a wide range of applications in chemical synthesis, biochemistry, and pharmaceuticals. It has been used as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, and as a reactant in the synthesis of pharmaceuticals. TBFC is also used in the synthesis of fluorinated compounds and has been used as a fluorescent dye and a chromogenic agent.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Tert-butyl (2-bromo-3-fluorophenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a critical intermediate in producing drugs like osimertinib (AZD9291). A study by Zhao et al. (2017) presents a rapid synthetic method for this compound, demonstrating its significance in medicinal chemistry (Zhao et al., 2017).
Development of Novel Protecting Groups
The search for novel and efficient protecting groups is a continuous pursuit in organic synthesis. Tert-butyl (2-bromo-3-fluorophenyl)carbamate and related structures have been explored for this purpose. Surprenant and Lubell (2006) developed the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protection, highlighting the versatility of bromo- and fluoro-substituted carbamates in synthetic chemistry (Surprenant & Lubell, 2006).
Efficient Synthetic Methods
Lebel and Leogane (2005) described a mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines, showcasing the utility of tert-butyl carbamate derivatives in simplifying synthetic routes and enhancing yields (Lebel & Leogane, 2005).
Catalysis and Cross-Coupling Reactions
A study by Stambuli et al. (2002) on monomeric arylpalladium halide complexes with a hindered phosphine highlights the role of tert-butyl (2-bromo-3-fluorophenyl)carbamate in facilitating nucleophilic substitutions and cross-coupling reactions. This research provides insight into the mechanistic aspects of palladium-catalyzed processes, offering a pathway for developing more efficient catalytic systems (Stambuli et al., 2002).
Novel Reduction Strategies
The unique reactivity of tert-butyl (2-bromo-3-fluorophenyl)carbamate with ethyl perfluorooctanoate, leading to unexpected reduction products, was explored by Sokeirik et al. (2006). This study sheds light on the intricate reactivity patterns of carbamates with perfluoroalkyl ketones, contributing to the development of novel reduction strategies in organic synthesis (Sokeirik et al., 2006).
Propriétés
IUPAC Name |
tert-butyl N-(2-bromo-3-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(13)9(8)12/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSMRTSASZMMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

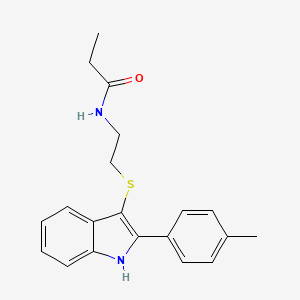
![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide](/img/structure/B2921617.png)
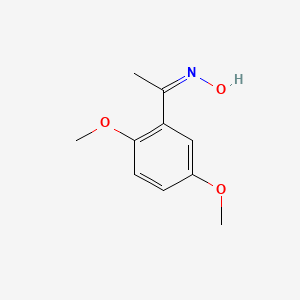
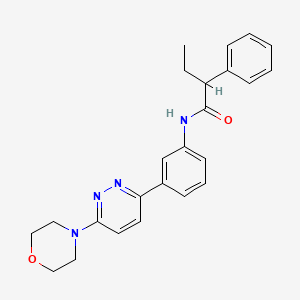
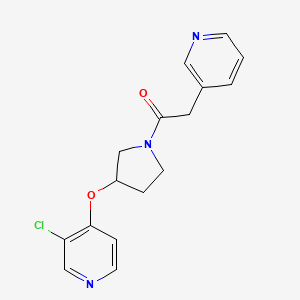
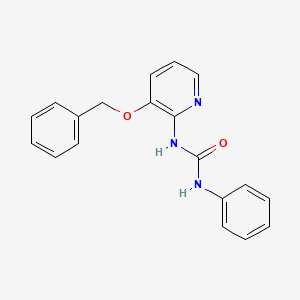
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921624.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2921625.png)

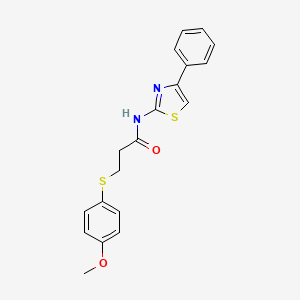
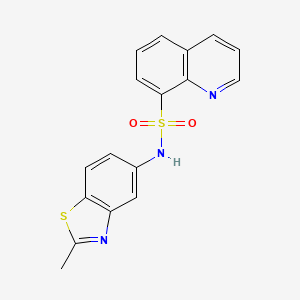
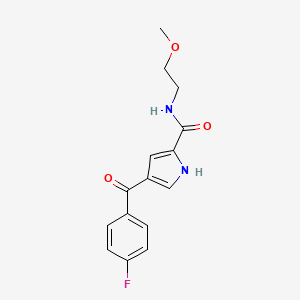
![(4-(4-(benzyloxy)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2921635.png)
